4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound that belongs to the class of thiazinane derivatives. This compound is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to a thiazinane ring with a dione functionality. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 4-hydroxybenzophenone with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions for an extended period, usually around 48 hours. The product is then purified using column chromatography and recrystallized from methanol to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazinane ring can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The phenyl ring can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as sodium azide or potassium thiocyanate, under mild to moderate heating.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azidoethoxy derivative, while oxidation with hydrogen peroxide could produce a sulfoxide or sulfone derivative.
Scientific Research Applications
4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the manufacture of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazinane ring can also interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethoxy)phenylboronic acid: This compound shares the bromoethoxyphenyl moiety but differs in the presence of a boronic acid group instead of the thiazinane ring.
Chalcone Derivatives: Compounds like (E)-1-(2-(2-bromoethoxy)phenyl)-3-phenylprop-2-en-1-one have similar bromoethoxyphenyl groups but differ in their overall structure and functional groups.
Uniqueness
4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione is unique due to its combination of a b
Properties
CAS No. |
143155-91-3 |
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Molecular Formula |
C12H16BrNO3S |
Molecular Weight |
334.23 g/mol |
IUPAC Name |
4-[4-(2-bromoethoxy)phenyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C12H16BrNO3S/c13-5-8-17-12-3-1-11(2-4-12)14-6-9-18(15,16)10-7-14/h1-4H,5-10H2 |
InChI Key |
PUOYVLGEBDAGPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)OCCBr |
Origin of Product |
United States |
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